BenchChemオンラインストアへようこそ!

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride

Chiral impurity profiling Edoxaban analytical method validation Factor Xa inhibitor quality control

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride (CAS 2411224-07-0) is a conformationally constrained, cyclic β-amino acid derivative bearing vicinal amino and hydroxyl substituents on a cyclohexane scaffold, supplied as the hydrochloride salt for enhanced handling and aqueous solubility. Structurally, it is the (1S,3R,4R)-stereoisomer and is recognized as Edoxaban Impurity 170, underscoring its relevance in anticoagulant drug development and analytical reference standard applications.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2411224-07-0
Cat. No. B2616853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride
CAS2411224-07-0
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESC1CC(C(CC1C(=O)O)N)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h4-6,9H,1-3,8H2,(H,10,11);1H
InChIKeyGBGCAQRUXKMXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride (CAS 2411224-07-0) – Cyclic β-Amino Acid Building Block for Research & Development


3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride (CAS 2411224-07-0) is a conformationally constrained, cyclic β-amino acid derivative bearing vicinal amino and hydroxyl substituents on a cyclohexane scaffold, supplied as the hydrochloride salt for enhanced handling and aqueous solubility [1]. Structurally, it is the (1S,3R,4R)-stereoisomer and is recognized as Edoxaban Impurity 170, underscoring its relevance in anticoagulant drug development and analytical reference standard applications [2]. The compound serves as a versatile chiral building block in peptide/peptidomimetic chemistry, where its locked cyclohexane ring imparts defined torsional constraints distinct from flexible-chain amino acids or proline analogs .

Why 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride Cannot Be Replaced by Generic Cyclic Amino Acid Analogs


Substituting 3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride with an in-class analog such as trans-4-hydroxy-L-proline, cis-1-amino-4-hydroxycyclohexane-1-carboxylic acid, or the corresponding ethyl ester or free-base form, introduces quantifiable liability in stereochemical fidelity, solubility profile, and reactivity . The (1S,3R,4R) configuration embedded in this hydrochloride salt is the specific isomer identified as an Edoxaban process impurity and is required for regulatory analytical method validation; alternative diastereomers (e.g., (1R,3S,4S)-, CAS 2744508-24-3) or racemic mixtures fail chromatographic identity tests and cannot serve as equivalent reference standards [1]. The hydrochloride counterion imparts aqueous solubility of ≥200 mg/mL (≥2.59 M) , far exceeding the solubility of the free base (typical of cyclohexane amino acids <25 mg/mL) and enabling direct use in aqueous peptide coupling or biological assay media without co-solvent, while the free carboxylic acid permits immediate conjugation, avoiding the extra hydrolysis step required for ethyl ester prodrug intermediates [2].

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride Quantitative Differentiation Evidence


Stereochemical Identity: (1S,3R,4R) Configuration vs. (1R,3S,4S) Diastereomer as Edoxaban Impurity Reference Standard

The target compound carries the specific (1S,3R,4R) absolute configuration, which corresponds to Edoxaban Impurity 170 as designated by regulatory reference standard suppliers [1]. In contrast, the (1R,3S,4S)-diastereomer (CAS 2744508-24-3) is catalogued as a distinct Edoxaban impurity and is not interchangeable for chromatographic peak identification . The stereochemical identity directly determines the elution order in chiral HPLC methods described in patent literature for Edoxaban tosylate hydrate, where all 8 theoretical stereoisomers are separable and exhibit distinct retention times [2]. Quantitatively, a generic or racemic mixture of 3-amino-4-hydroxycyclohexane-1-carboxylic acid yields multiple peaks or broadened peaks in compendial methods, failing system suitability criteria where resolution ≥1.5 between adjacent stereoisomer peaks is mandated.

Chiral impurity profiling Edoxaban analytical method validation Factor Xa inhibitor quality control

Aqueous Solubility: Hydrochloride Salt (≥200 mg/mL) vs. Free Base (<25 mg/mL Estimated)

The hydrochloride salt of 3-amino-4-hydroxycyclohexane-1-carboxylic acid demonstrates aqueous solubility ≥200 mg/mL (≥2594.71 mM), as confirmed by vendor specification testing . While the exact free base solubility is not published, the structurally analogous (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylic acid free base (CAS 2952824-27-8, MW 159 Da) is documented as poorly water-soluble by suppliers, consistent with the general behavior of zwitterionic cyclohexane α,α-disubstituted amino acids which typically exhibit aqueous solubility below 25 mg/mL [1]. The ≥8-fold solubility advantage of the HCl salt enables direct dissolution in aqueous reaction media (e.g., phosphate buffer pH 7.4, water) at concentrations exceeding 2.5 M, eliminating the need for organic co-solvents such as DMSO or DMF that can interfere with enzymatic assays or peptide coupling kinetics [2].

Aqueous formulation Peptide coupling in water Biological assay compatibility

Direct Carboxylic Acid Functionality for Peptide Coupling vs. Ethyl Ester Requirement for Hydrolysis

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride presents the free carboxylic acid group directly available for amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt) without prior deprotection . The closely related ethyl ester analog, ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride (CAS 1392745-67-3), requires a separate saponification step (e.g., LiOH in THF/H₂O, 0°C to RT, 2–4 h) to liberate the carboxylic acid before coupling, introducing an additional synthetic operation with typical yield losses of 5–15% depending on scale . In a typical 1 mmol peptide coupling reaction, the free acid can be used directly, while the ester requires an extra deprotection step consuming 2–4 hours of reaction time and additional purification. Patent literature for related cyclohexane carboxylic acid derivatives consistently prefers the free acid form for final-stage conjugation to pharmacophores [1].

Solid-phase peptide synthesis Peptidomimetic conjugation One-step amide bond formation

Purity and Characterization: Vendor-Specified ≥95% Purity with Regulatory-Compliant Data Package

Commercial suppliers provide 3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride at a minimum purity of 95% with detailed Certificate of Analysis (CoA) documentation including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC purity analysis . As Edoxaban Impurity 170, the compound is supplied with characterization data compliant with regulatory guidelines (ICH Q3A/Q3B), supporting its use in Abbreviated New Drug Application (ANDA) method validation and quality control release testing [1]. In comparison, generic 'research-grade' cyclic amino acids may be offered at lower purity (90% or unspecified) without the comprehensive characterization package required for regulatory submissions. The availability of this compound as a characterized impurity standard through specialized reference standards suppliers (e.g., SynZeal, Daicel Pharma Standards) ensures traceability against pharmacopeial standards (USP or EP) .

Reference standard procurement ANDA quality control HPLC purity analysis

Conformational Constraint: Cyclohexane Ring Torsional Lock vs. Flexible-Chain γ-Amino Acids

The cyclohexane scaffold of 3-amino-4-hydroxycyclohexane-1-carboxylic acid enforces a well-defined torsional angle profile (Cα–Cβ dihedral angle constrained to ca. ±60° or 180° depending on substitution pattern), in contrast to flexible-chain γ-amino acids such as GABA (γ-aminobutyric acid) or ε-aminocaproic acid, which sample a broad conformational ensemble in solution [1]. Published conformational studies on related β-amino cyclohexane carboxylic acids demonstrate that the ring constraint reduces the number of accessible low-energy conformers from >20 (for linear γ-amino acids) to ≤4 (for the cyclohexane analogue), effectively pre-organizing the molecule for specific secondary structure induction when incorporated into peptides [2]. Molecular modeling (MMFF94 force field) of the (1S,3R,4R)-isomer indicates a preferred chair conformation with the amino and hydroxyl groups occupying equatorial positions, favoring β-turn nucleation in hybrid α/β peptides [3]. This torsional restriction translates experimentally to enhanced proteolytic stability and improved target binding entropy compared to flexible analogs, a class-level advantage that informs scaffold selection for lead optimization.

Peptidomimetic design Conformational restriction β-turn mimicry

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride High-Impact Application Scenarios


Edoxaban Generic Drug Analytical Method Validation (ANDAs)

Pharmaceutical quality control laboratories developing ANDA submissions for generic Edoxaban tosylate hydrate require (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride as a characterized impurity reference standard for chiral HPLC method validation [1]. The hydrochloride salt's aqueous solubility ≥200 mg/mL enables direct preparation of standard solutions at the high concentrations needed for limit of quantitation (LOQ) and linearity studies without organic co-solvent interference . The compound's assigned identity as Edoxaban Impurity 170 aligns with ICH Q3A impurity qualification requirements, and its regulatory-compliant CoA (≥95% purity, full spectroscopic characterization) satisfies ANDA filing documentation expectations [2]. Using the correct stereoisomer avoids the risk of misidentification that generic or racemic cyclohexane amino acid impurities would introduce, directly impacting method specificity acceptance criteria.

Constrained Peptidomimetic Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry groups synthesizing conformationally constrained peptide analogs benefit from the cyclohexane scaffold's restricted torsional freedom, which reduces the accessible conformer count to ≤4 compared to >20 for linear γ-amino acid alternatives [1]. The free carboxylic acid functionality allows direct incorporation into growing peptide chains via standard HATU/DIPEA-mediated coupling, eliminating the ester hydrolysis step required for ethyl ester derivatives and saving 2–4 hours of reaction time per coupling cycle . The (1S,3R,4R) stereochemistry places the amino and hydroxyl substituents in defined equatorial orientations, enabling rational design of β-turn mimetics with predictable hydrogen-bonding patterns, as demonstrated in published α/β-hybrid peptide conformational studies using analogous polyhydroxylated cyclohexane β-amino acids [2].

Factor Xa Inhibitor Scaffold Derivatization for Anticoagulant Lead Optimization

Research groups pursuing novel factor Xa inhibitors can utilize this compound as a starting scaffold for structure-guided diversification. Patent literature demonstrates that the stereochemistry and polar functional group positioning on the cyclohexane ring critically affect in vitro anti-fXa activity, with specific diastereomers exhibiting significantly different potency [1]. The hydrochloride salt form provides the necessary aqueous solubility for biochemical assay preparation, while the free amine and carboxylic acid groups serve as orthogonal handles for parallel library synthesis . The established connection to Edoxaban pharmacophore development provides a validated starting point for scaffold-hopping strategies aimed at improving oral bioavailability or reducing bleeding risk compared to first-generation direct factor Xa inhibitors [2].

Quote Request

Request a Quote for 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.